オレイン酸-d17

概要

説明

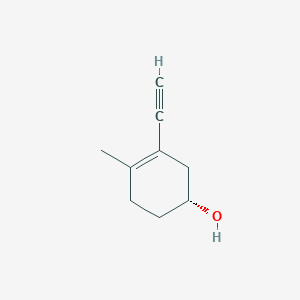

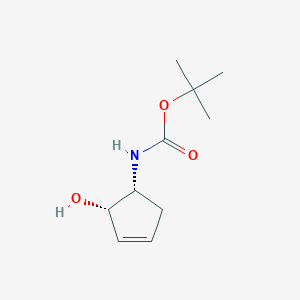

Oleic Acid-d17 is a deuterated form of oleic acid, a monounsaturated fatty acid. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques. This compound is often used in research to study lipid metabolism and the behavior of fatty acids in biological systems.

科学的研究の応用

Oleic Acid-d17 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids.

Biology: Helps in studying lipid metabolism and the role of fatty acids in cellular processes.

Medicine: Used in research on metabolic disorders, including diabetes and obesity.

Industry: Employed in the development of new materials and products, including cosmetics and pharmaceuticals.

作用機序

Target of Action

Oleic Acid-d17, a deuterium-labeled form of Oleic Acid , primarily targets Na+/K+ ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous physiological processes .

Mode of Action

Oleic Acid-d17 interacts with its target, Na+/K+ ATPase, by acting as an activator . This interaction enhances the enzyme’s activity, promoting the exchange of sodium and potassium ions across the cell membrane .

Biochemical Pathways

Oleic Acid-d17 influences several biochemical pathways. It upregulates the expression of genes involved in fatty acid oxidation (FAO) via the deacetylation of PGC1α, a process facilitated by the PKA-dependent activation of the SIRT1-PGC1α complex . This leads to enhanced FAO, contributing to energy production and lipid metabolism .

Pharmacokinetics

Deuterium substitution in drug molecules, like in Oleic Acid-d17, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The activation of Na+/K+ ATPase by Oleic Acid-d17 impacts various cellular processes. For instance, it inhibits collagen-stimulated platelet aggregation and fMLF-induced neutrophil aggregation and degranulation . Additionally, it induces the release of intracellular calcium in human platelets . In vivo, Oleic Acid-d17 increases the production of inflammatory mediators such as TNF-α, IL-8, IL-6, and IL-1β, and promotes neutrophil accumulation and cell death .

生化学分析

Biochemical Properties

Oleic Acid-d17 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase, which converts stearic acid to oleic acid. This interaction is crucial for maintaining the balance of saturated and unsaturated fatty acids in the body. Additionally, Oleic Acid-d17 is involved in the regulation of low-density lipoprotein (LDL) receptors, influencing cholesterol metabolism .

Cellular Effects

Oleic Acid-d17 has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Oleic Acid-d17 has been shown to increase the number of lipid droplets in cells, which are essential for storing and metabolizing fats. It also protects cellular membranes from oxidative damage, thereby enhancing cell viability and longevity . Furthermore, Oleic Acid-d17 can regulate the expression of genes involved in fatty acid oxidation and inflammation, impacting overall cellular health .

Molecular Mechanism

At the molecular level, Oleic Acid-d17 exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Oleic Acid-d17 also modulates the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are involved in fatty acid synthesis and degradation . Additionally, it influences the deacetylation of PGC1α by PKA-dependent activation of the SIRT1-PGC1α complex, promoting fatty acid oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oleic Acid-d17 can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, Oleic Acid-d17 has been observed to maintain its protective effects on cellular membranes for extended periods, but its efficacy may decrease over time due to degradation . Long-term studies have also indicated that Oleic Acid-d17 can influence cellular metabolism and gene expression over prolonged exposure .

Dosage Effects in Animal Models

The effects of Oleic Acid-d17 vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on lipid metabolism and inflammation. At higher doses, Oleic Acid-d17 can exhibit toxic or adverse effects, such as inducing oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

Oleic Acid-d17 is involved in several metabolic pathways, including fatty acid oxidation and synthesis. It interacts with enzymes such as stearoyl-CoA desaturase and acetyl-CoA carboxylase, which play crucial roles in these pathways. Oleic Acid-d17 also affects metabolic flux by regulating the levels of key metabolites, such as acetyl-CoA and malonyl-CoA . These interactions are essential for maintaining energy balance and lipid homeostasis in cells .

Transport and Distribution

Within cells and tissues, Oleic Acid-d17 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as fatty acid-binding proteins (FABPs), which facilitate its movement across cellular membranes. Oleic Acid-d17 can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its metabolic effects .

Subcellular Localization

Oleic Acid-d17 is localized in several subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its activity and function can be influenced by its localization. For example, in the endoplasmic reticulum, Oleic Acid-d17 is involved in the synthesis of phospholipids and triglycerides. In mitochondria, it plays a role in fatty acid oxidation and energy production . Targeting signals and post-translational modifications can direct Oleic Acid-d17 to specific compartments, enhancing its functional specificity .

準備方法

Synthetic Routes and Reaction Conditions

Oleic Acid-d17 is synthesized by incorporating deuterium into oleic acid. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of Oleic Acid-d17 involves the hydrogenation of oleic acid in the presence of deuterium gas. The process is carried out in large reactors with precise control over temperature and pressure to maximize the yield and purity of the deuterated product.

化学反応の分析

Types of Reactions

Oleic Acid-d17 undergoes various chemical reactions, including:

Oxidation: Oleic Acid-d17 can be oxidized to form a variety of products, including aldehydes, ketones, and carboxylic acids.

Reduction: The compound can be reduced to form saturated fatty acids.

Substitution: Deuterium atoms in Oleic Acid-d17 can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used for reduction reactions.

Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products Formed

Oxidation: Products include nonanoic acid and azelaic acid.

Reduction: The major product is stearic acid.

Substitution: Depending on the substituent, products can vary widely, including halogenated fatty acids and other derivatives.

特性

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-DUGYPAGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616430 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223487-44-3 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oleic Acid-d17 used in the research paper instead of regular Oleic Acid?

A1: Oleic Acid-d17 is a deuterated form of Oleic Acid, meaning it has a slightly different mass due to the presence of heavier hydrogen isotopes (deuterium). This mass difference allows it to be easily distinguishable from naturally occurring Oleic Acid when analyzed using mass spectrometry. In the research paper, Oleic Acid-d17 serves as an internal standard []. Internal standards are crucial in quantitative analytical chemistry, especially in techniques like LC-MS/MS []. They are added to samples, calibrators, and controls at a known concentration to correct for variations during sample preparation and instrument response. By comparing the signal of the target compound (Oleic Acid in this case) to the signal of the internal standard (Oleic Acid-d17), researchers can achieve more accurate and reliable quantification of Oleic Acid in serum samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxyimidazo[1,2-A]pyrazine](/img/structure/B122559.png)

![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)

![(4R,5R)-4-methyl-7-oxa-1,2-diazaspiro[4.4]non-1-en-6-one](/img/structure/B122588.png)

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)